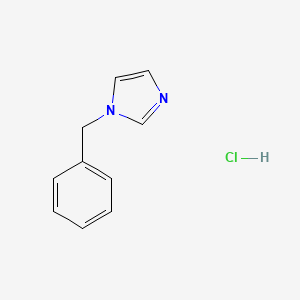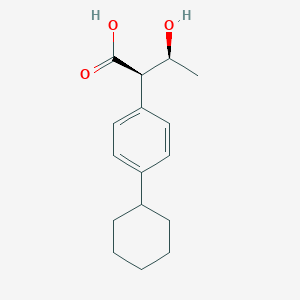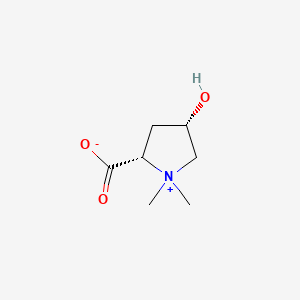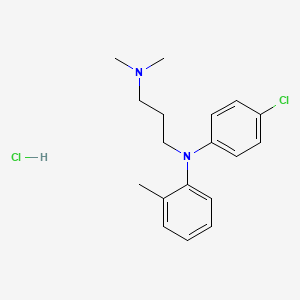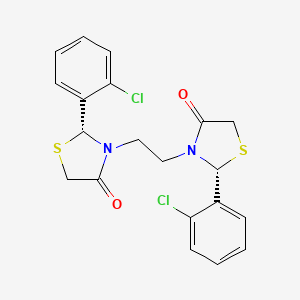
4-Thiazolidinone, 3,3'-(1,2-ethanediyl)bis(2-(2-chlorophenyl)-, (R*,S*)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-chlorophenyl)-, (R*,S*)- typically involves the reaction of 2-(2-chlorophenyl)thiosemicarbazide with ethylene dibromide under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol . The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-chlorophenyl)-, (R*,S*)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiazolidinones.
科学的研究の応用
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-chlorophenyl)-, (R*,S*)- has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: The compound is used in biological assays to study enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Industry: The compound is used as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-chlorophenyl)-, (R*,S*)- involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
Similar Compounds
- 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(3-chlorophenyl)-, (R,R)-**
- 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(4-chlorophenyl)-, (R,R)-**
Uniqueness
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-chlorophenyl)-, (R*,S*)- is unique due to its specific substitution pattern on the chlorophenyl groups, which can influence its biological activity and chemical reactivity . This distinct structure may result in different pharmacological profiles and applications compared to its analogs .
特性
CAS番号 |
109858-93-7 |
|---|---|
分子式 |
C20H18Cl2N2O2S2 |
分子量 |
453.4 g/mol |
IUPAC名 |
(2R)-2-(2-chlorophenyl)-3-[2-[(2R)-2-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H18Cl2N2O2S2/c21-15-7-3-1-5-13(15)19-23(17(25)11-27-19)9-10-24-18(26)12-28-20(24)14-6-2-4-8-16(14)22/h1-8,19-20H,9-12H2/t19-,20-/m1/s1 |
InChIキー |
UPJDLOZHHRIQRO-WOJBJXKFSA-N |
異性体SMILES |
C1C(=O)N([C@H](S1)C2=CC=CC=C2Cl)CCN3[C@H](SCC3=O)C4=CC=CC=C4Cl |
正規SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2Cl)CCN3C(SCC3=O)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




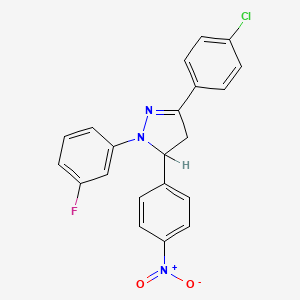
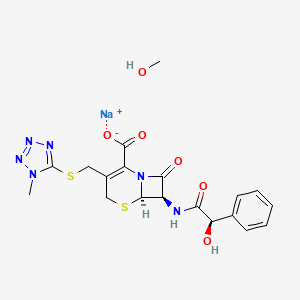
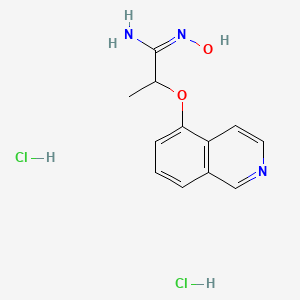
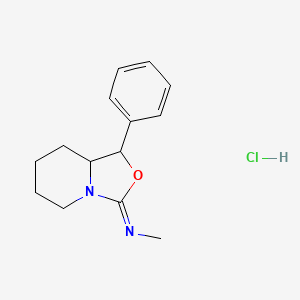
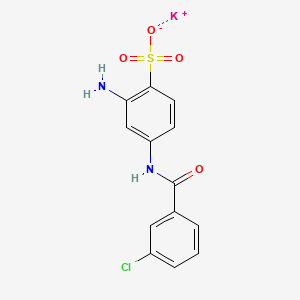
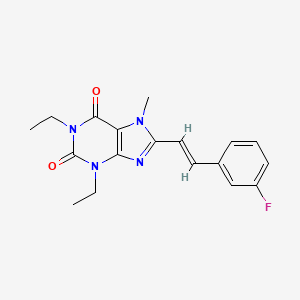
![[(1S,2R,6R,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl butanoate](/img/structure/B12771708.png)
